Ethyl 3-(2,4-dimethylphenyl)propanoate
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Overview
Description
Ethyl 3-(2,4-dimethylphenyl)propanoate is an organic compound with the molecular formula C13H18O2 It is an ester derivative of 3-(2,4-Dimethyl-phenyl)-propionic acid, where the carboxylic acid group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,4-dimethylphenyl)propanoate typically involves the esterification of 3-(2,4-Dimethyl-phenyl)-propionic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4-dimethylphenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used as reagents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reagent.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: 3-(2,4-Dimethyl-phenyl)-propionic acid and ethanol.
Reduction: 3-(2,4-Dimethyl-phenyl)-propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2,4-dimethylphenyl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used as a building block for the synthesis of pharmaceutical agents.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,4-dimethylphenyl)propanoate depends on its chemical reactivity. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The ester group can also be involved in interactions with enzymes and other proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethyl-phenyl)-propionic acid: The parent carboxylic acid of the ester.
3-(2,4-Dimethyl-phenyl)-propanol: The alcohol derivative obtained by reduction of the ester.
2,4-Dimethylbenzoic acid: A structurally related compound with a similar aromatic ring system.
Uniqueness
Ethyl 3-(2,4-dimethylphenyl)propanoate is unique due to its ester functional group, which imparts different chemical reactivity compared to its parent acid or alcohol derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Biological Activity
Ethyl 3-(2,4-dimethylphenyl)propanoate is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
This compound has the molecular formula C13H18O2. It is synthesized through the esterification of 3-(2,4-dimethylphenyl)propanoic acid with ethanol. The general reaction can be represented as follows:
This compound serves as a valuable intermediate in organic synthesis and has been investigated for its biological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It may function as an enzyme inhibitor or modulator, impacting several biochemical pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Interaction : It can interact with various receptors, potentially influencing signal transduction pathways.
Case Studies and Research Findings
Several research studies have focused on the biological implications of compounds related to this compound:
- Antibacterial Screening : A study screened multiple compounds for their antibacterial activity against common pathogens. Compounds with structural similarities exhibited varying degrees of inhibition against E. coli and Staphylococcus aureus, indicating the potential of this compound for further exploration in this area .
- Enzyme Inhibition Studies : Research involving enzyme assays has shown that structurally similar compounds can inhibit enzymes critical for bacterial virulence. This suggests that this compound might also display similar inhibitory effects .
Data Tables
The following table summarizes the biological activities observed in related compounds:
Properties
IUPAC Name |
ethyl 3-(2,4-dimethylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-15-13(14)8-7-12-6-5-10(2)9-11(12)3/h5-6,9H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIZXRVGILTMEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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